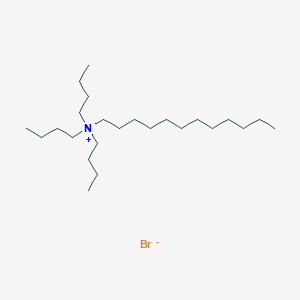
Tributyldodecylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyldodecylammonium bromide is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various applications, including as a phase-transfer catalyst in organic synthesis. The compound is characterized by its ability to form micelles in aqueous solutions, which makes it useful in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyldodecylammonium bromide can be synthesized through the alkylation of tributylamine with dodecyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile under reflux conditions. The mixture is then cooled, and the product is precipitated out by adding a non-solvent like water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyldodecylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The bromide ion can be substituted with other anions in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Silver nitrate is often used to replace the bromide ion with a nitrate ion.
Major Products Formed
Oxidation: Oxidized products may include various oxygenated derivatives.
Reduction: Reduced products can include simpler amines.
Substitution: Substituted products depend on the anion used in the reaction.
Wissenschaftliche Forschungsanwendungen
Tributyldodecylammonium bromide has a wide range of applications in scientific research:
Biology: Employed in the solubilization of proteins and peptides, making it useful in proteomics research.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Wirkmechanismus
Tributyldodecylammonium bromide exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, facilitating their solubilization in water. The compound interacts with cellular membranes, altering their permeability and affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyltrimethylammonium bromide (DTAB): Another quaternary ammonium compound with similar surfactant properties.
Tetrabutylammonium bromide (TBAB): Used as a phase-transfer catalyst and has similar applications in organic synthesis.
Cetyltrimethylammonium bromide (CTAB): Known for its use in the solubilization of membrane proteins.
Uniqueness
Tributyldodecylammonium bromide is unique due to its longer alkyl chain, which enhances its ability to form micelles and interact with hydrophobic molecules. This makes it particularly effective in applications requiring strong surfactant properties and efficient phase transfer.
Eigenschaften
Molekularformel |
C24H52BrN |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
tributyl(dodecyl)azanium;bromide |
InChI |
InChI=1S/C24H52N.BrH/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FGQQGDVRJUAQLN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


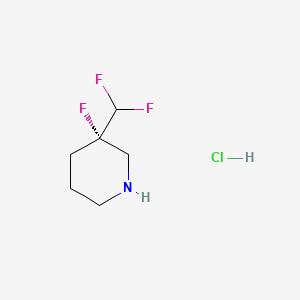



![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)

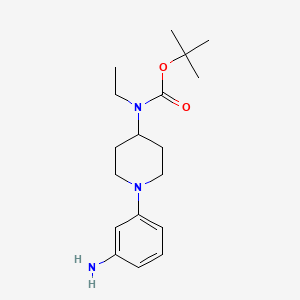
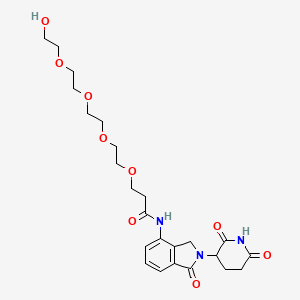
![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)
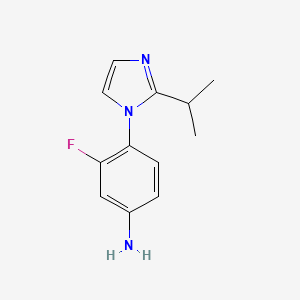
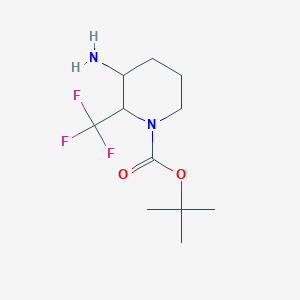
![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)
